
methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyliminomethyl group, a dichlorofluorophenyl group, and a hydroxyprop-2-enoate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropyliminomethyl Group: This step involves the reaction of cyclopropylamine with an aldehyde or ketone to form the cyclopropyliminomethyl group.
Introduction of the Dichlorofluorophenyl Group: This step involves the reaction of a suitable precursor with 2,4-dichloro-5-fluorobenzene under appropriate conditions to introduce the dichlorofluorophenyl group.
Formation of the Hydroxyprop-2-enoate Moiety: This step involves the reaction of a suitable precursor with an ester or acid to form the hydroxyprop-2-enoate moiety.
Final Coupling Reaction: The final step involves the coupling of the intermediate compounds formed in the previous steps to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, optimization of reaction conditions (e.g., temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
Methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Addition: The compound can undergo addition reactions, where new atoms or groups are added to the molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride, sodium borohydride, or hydrogen gas with a catalyst.
Substitution Reagents: Such as halogens, nucleophiles, or electrophiles.
Addition Reagents: Such as hydrogen gas, halogens, or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing products, while reduction may yield alcohols or other reduced products.
科学的研究の応用
Methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: The compound can be used in studies of biological processes, such as enzyme inhibition or receptor binding.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments for diseases.
Industry: The compound can be used in the production of various industrial products, such as polymers, coatings, or adhesives.
作用機序
The mechanism by which methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific context and application.
類似化合物との比較
Methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate can be compared with other similar compounds, such as:
Methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichlorophenyl)-3-hydroxyprop-2-enoate: This compound is similar but lacks the fluorine atom.
Methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-difluorophenyl)-3-hydroxyprop-2-enoate: This compound is similar but lacks the chlorine atoms.
This compound: This compound is similar but has different substituents on the phenyl ring.
特性
分子式 |
C14H12Cl2FNO3 |
|---|---|
分子量 |
332.2 g/mol |
IUPAC名 |
methyl (E)-2-(cyclopropyliminomethyl)-3-(2,4-dichloro-5-fluorophenyl)-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C14H12Cl2FNO3/c1-21-14(20)9(6-18-7-2-3-7)13(19)8-4-12(17)11(16)5-10(8)15/h4-7,19H,2-3H2,1H3/b13-9+,18-6? |
InChIキー |
SOERDDQRVKVCEI-IPTZPBKLSA-N |
異性体SMILES |
COC(=O)/C(=C(\C1=CC(=C(C=C1Cl)Cl)F)/O)/C=NC2CC2 |
正規SMILES |
COC(=O)C(=C(C1=CC(=C(C=C1Cl)Cl)F)O)C=NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone](/img/structure/B15287156.png)
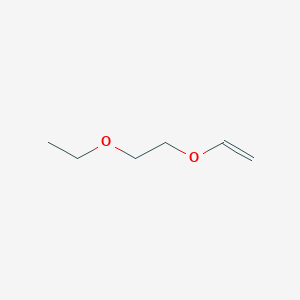
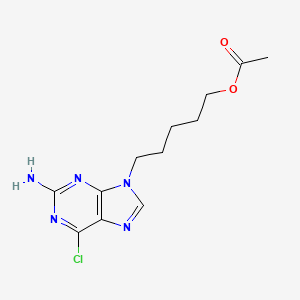
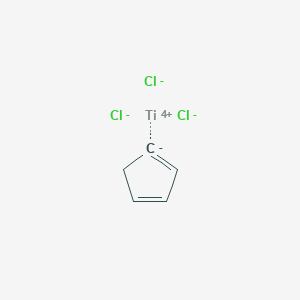
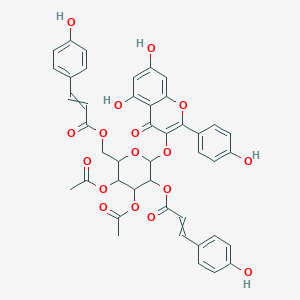
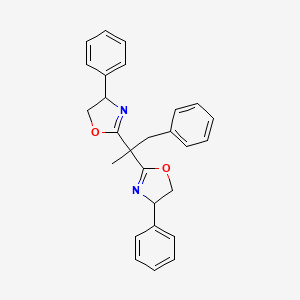
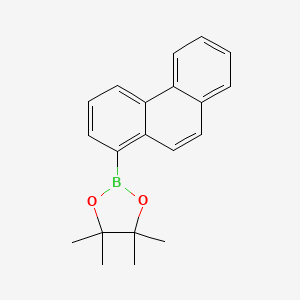
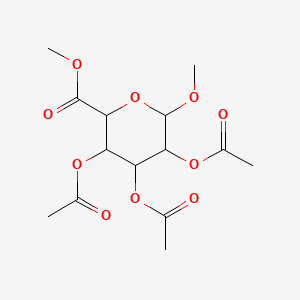
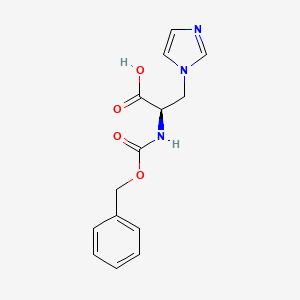
![(10,14-Diacetyloxy-3,23,26-trihydroxy-11,15,17,23,24-pentamethyl-4,22-dioxo-8,19,21-trioxaoctacyclo[13.11.0.02,12.05,11.07,9.016,25.018,20.020,24]hexacosan-13-yl) acetate](/img/structure/B15287234.png)
![3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B15287239.png)
